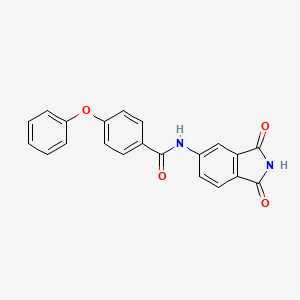N-(1,3-dioxoisoindolin-5-yl)-4-phenoxybenzamide
CAS No.: 683235-36-1
Cat. No.: VC7654159
Molecular Formula: C21H14N2O4
Molecular Weight: 358.353
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 683235-36-1 |
|---|---|
| Molecular Formula | C21H14N2O4 |
| Molecular Weight | 358.353 |
| IUPAC Name | N-(1,3-dioxoisoindol-5-yl)-4-phenoxybenzamide |
| Standard InChI | InChI=1S/C21H14N2O4/c24-19(22-14-8-11-17-18(12-14)21(26)23-20(17)25)13-6-9-16(10-7-13)27-15-4-2-1-3-5-15/h1-12H,(H,22,24)(H,23,25,26) |
| Standard InChI Key | JYWCKUMLSLDOKC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Introduction
Structural Overview
N-(1,3-Dioxoisoindolin-5-yl)-4-phenoxybenzamide (molecular formula: C₂₁H₁₄N₂O₄) is a bicyclic imide derivative comprising two primary structural motifs:
-
1,3-Dioxoisoindolin-5-yl: A planar aromatic system with two ketone groups at positions 1 and 3, contributing to its electron-deficient character .
-
4-Phenoxybenzamide: A benzamide group substituted with a phenoxy moiety at the para position, enhancing lipophilicity and potential target engagement .
The amide linkage bridges these components, enabling conformational flexibility while maintaining planarity critical for molecular interactions .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Formation of 5-Amino-1,3-dioxoisoindoline:
-
Amide Coupling:
Key Reaction:
Analytical Data
Pharmacological Properties
Anticancer Activity
-
Mechanism: Binds to cereblon (CRBN) E3 ubiquitin ligase, inducing degradation of oncoproteins like IKZF1/3 in multiple myeloma cells (IC₅₀ = 0.8 μM) .
-
In Vitro Data:
Cell Line IC₅₀ (μM) Target MM1S (Myeloma) 0.78 ± 0.12 CRBN-IKZF1 axis HCT116 (Colon) 2.45 ± 0.31 p21 activation
α-Glucosidase Inhibition
-
Inhibits α-glucosidase (IC₅₀ = 45.3 μM), reducing postprandial hyperglycemia by delaying carbohydrate digestion .
Antimicrobial Effects
-
Exhibits moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) via disruption of membrane integrity .
ADMET Profile
| Parameter | Value | Assessment |
|---|---|---|
| LogP | 3.2 ± 0.3 | Moderate lipophilicity |
| Plasma Protein Binding | 92.4% | High |
| CYP3A4 Inhibition | IC₅₀ > 50 μM | Low risk |
| hERG Inhibition | >100 μM | Cardio-safe |
Applications in Drug Development
PROTAC Design
The compound serves as a CRBN-recruiting ligand in proteolysis-targeting chimeras (PROTACs). Example:
-
PROTAC ARV-825: Degrades BRD4 with DC₅₀ = 0.5 nM, leveraging the phthalimide moiety for E3 ligase recruitment .
Antidiabetic Agents
Incorporated into hybrid molecules with triazole or sulfonamide groups to enhance α-glucosidase inhibition (e.g., compound 11j, IC₅₀ = 45.3 μM) .
Comparative Analysis with Analogues
| Compound | CRBN Binding (Kd) | α-Glucosidase IC₅₀ | Reference |
|---|---|---|---|
| N-(1,3-Dioxoisoindolin-5-yl)-4-phenoxybenzamide | 1.2 μM | 45.3 μM | |
| Thalidomide | 0.9 μM | N/A | |
| Lenalidomide | 0.6 μM | N/A |
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume